
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action, making it a promising tool for studying various biological processes.
Mécanisme D'action
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide works by binding to the active site of the LSD1 enzyme, inhibiting its ability to demethylate lysine residues on histone proteins. This leads to alterations in chromatin structure and gene expression, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide are still being investigated, but early studies have suggested that it may have potential therapeutic applications in cancer and other diseases. In addition to its effects on LSD1 activity, N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its specificity for the LSD1 enzyme, which allows for targeted inhibition of this key epigenetic regulator. However, like many small molecule inhibitors, N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may have off-target effects that could complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is in developing more potent and selective inhibitors of LSD1, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, as well as its potential applications in various disease contexts.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves several steps, starting with the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclopentylamine to form an amide intermediate. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)propanamide to yield N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
Applications De Recherche Scientifique
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have potential applications in a variety of scientific research fields. One area of interest is in the study of epigenetic regulation, as N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme. This enzyme plays a key role in regulating gene expression, and its inhibition by N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could provide insights into the epigenetic mechanisms underlying various diseases.
Propriétés
IUPAC Name |
N-cyclopentyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-5-4-6-13(11-12)17-19-16(22-20-17)10-9-15(21)18-14-7-2-3-8-14/h4-6,11,14H,2-3,7-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDGOULCUKVOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726237 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

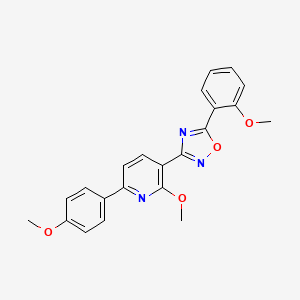
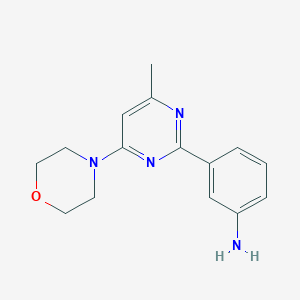
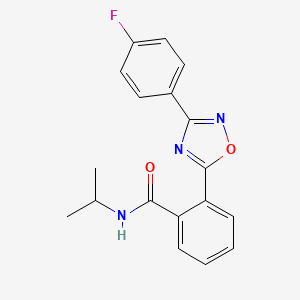

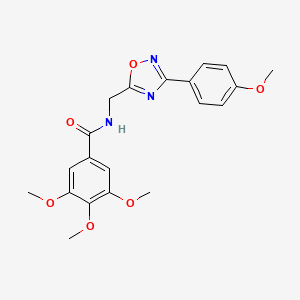
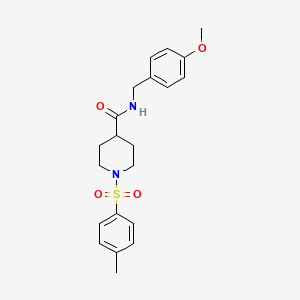






![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)
